Molecular Weight Discrimination: Identical Formula, Distinct Scaffold Versus GAK Inhibitor 49
The target compound shares the molecular formula C₂₀H₂₂N₂O₅ (MW 370.40 g/mol) with GAK inhibitor 49 (CAS 319492-82-5), a potent, ATP-competitive cyclin G-associated kinase (GAK) inhibitor with a reported enzymatic Ki of 0.54 nM and a cellular IC₅₀ of 56 nM . However, GAK inhibitor 49 is a 4-anilinoquinoline derivative (6,7-dimethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine), structurally unrelated to the pyrrole-morpholino-oxoacetyl scaffold. This formula-level degeneracy means that any procurement based solely on molecular formula or weight risks delivering the wrong chemotype, with entirely different biological activity and target profile. The target compound is the pyrrole-based isomer; no kinase inhibition data for this specific scaffold have been reported in public databases.
| Evidence Dimension | Molecular formula identity vs. scaffold divergence |
|---|---|
| Target Compound Data | C₂₀H₂₂N₂O₅; MW 370.40; pyrrole-morpholino-oxoacetyl scaffold |
| Comparator Or Baseline | GAK inhibitor 49 (CAS 319492-82-5): C₂₀H₂₂N₂O₅; MW 370.40; 4-anilinoquinoline scaffold; GAK Ki = 0.54 nM; cellular IC₅₀ = 56 nM |
| Quantified Difference | Identical molecular weight and formula; divergent scaffold class (pyrrole vs. quinoline); no Ki/IC₅₀ data available for the pyrrole isomer |
| Conditions | Chemical identity and structural classification |
Why This Matters
Procurement by molecular formula alone risks conflation with a well-characterized kinase inhibitor of unrelated structure, emphasizing the need for CAS-specific verification and scaffold-aware sourcing.
